Synthesis and Mechanistic Evaluation of 5-(Quinolin-6-yl)oxazolidin-2-one: A Technical Guide for Hybrid Scaffold Development
Synthesis and Mechanistic Evaluation of 5-(Quinolin-6-yl)oxazolidin-2-one: A Technical Guide for Hybrid Scaffold Development
Executive Summary
The escalating crisis of multidrug-resistant (MDR) bacterial pathogens has necessitated the development of novel antimicrobial architectures. Among the most promising strategies is the design of hybrid scaffolds that covalently link two distinct pharmacophores to achieve a dual mechanism of action[1]. 5-(Quinolin-6-yl)oxazolidin-2-one represents a critical intermediate and core scaffold in the synthesis of oxazolidinone-quinolone hybrids[2][3].
By fusing the oxazolidinone ring (which inhibits bacterial protein synthesis at the 50S ribosomal subunit, akin to Linezolid) with a quinoline moiety (a precursor to fluoroquinolone-like topoisomerase inhibitors), researchers can synthesize agents with expanded spectrums against both Gram-positive and Gram-negative bacteria[3][4]. This whitepaper provides a comprehensive, field-validated synthetic methodology for constructing the 5-(Quinolin-6-yl)oxazolidin-2-one scaffold, emphasizing the mechanistic causality behind reagent selection and reaction conditions.
Retrosynthetic Analysis & Pathway Design
The rational design of 5-(Quinolin-6-yl)oxazolidin-2-one relies on a modular deconstruction. The most logical retrosynthetic disconnection occurs at the oxazolidinone ring, breaking the C–O and C–N bonds to reveal a 1,2-amino alcohol precursor[1].
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Target: 5-(Quinolin-6-yl)oxazolidin-2-one.
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Disconnection 1 (Cyclization): Deconstruction of the cyclic carbamate yields 2-amino-1-(quinolin-6-yl)ethanol.
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Disconnection 2 (Epoxide Opening): The amino alcohol is derived from the regioselective ring-opening of 6-(oxiran-2-yl)quinoline.
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Disconnection 3 (Epoxidation): The epoxide is synthesized from the commercially available starting material, quinoline-6-carbaldehyde, via a one-carbon homologation.
Caption: Forward synthetic pathway from quinoline-6-carbaldehyde to the target oxazolidinone scaffold.
Step-by-Step Experimental Methodologies & Mechanistic Causality
The following protocols are engineered to function as self-validating systems, ensuring high fidelity, regioselectivity, and scalability.
Step 1: Corey-Chaykovsky Epoxidation
Objective: Conversion of quinoline-6-carbaldehyde to 6-(oxiran-2-yl)quinoline[5][6].
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Mechanistic Rationale: We utilize trimethylsulfoxonium iodide ( Me3S(O)I ) rather than trimethylsulfonium iodide. The deprotonation of Me3S(O)I generates dimethylsulfoxonium methylide, a relatively stable ylide. This stability ensures the reaction proceeds under thermodynamic control, favoring the reversible addition to the aldehyde followed by irreversible ring closure to the epoxide, minimizing side reactions[6][7].
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Protocol:
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Charge a flame-dried, nitrogen-purged round-bottom flask with Trimethylsulfoxonium iodide (1.2 equiv) and Potassium tert-butoxide ( Kt-BuO , 1.2 equiv)[8].
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Add anhydrous Dimethyl Sulfoxide (DMSO) (3.5 mL/mmol) and stir at room temperature for 30 minutes until the solution becomes clear, indicating ylide formation.
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Dissolve quinoline-6-carbaldehyde (1.0 equiv) in a minimal volume of anhydrous DMSO and add dropwise to the ylide solution.
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Stir the reaction mixture at room temperature for 12 hours.
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Quench the reaction by pouring it into ice-cold water (equal volume to DMSO) and extract with Ethyl Acetate ( 3×15 mL).
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Wash the combined organic layers with brine, dry over anhydrous MgSO4 , and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc) to yield 6-(oxiran-2-yl)quinoline.
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Step 2: Regioselective Azidolysis and Staudinger Reduction
Objective: Conversion of 6-(oxiran-2-yl)quinoline to 2-amino-1-(quinolin-6-yl)ethanol[1].
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Mechanistic Rationale: Direct ammonolysis of epoxides using aqueous ammonia often results in a complex mixture of primary, secondary, and tertiary amines due to over-alkylation. To ensure strict fidelity, we employ the azide anion ( N3− ). Azide is a powerful nucleophile that attacks the less sterically hindered terminal carbon of the epoxide with perfect regioselectivity. Subsequent Staudinger reduction using Triphenylphosphine ( PPh3 ) cleanly converts the azide to a primary amine, avoiding the catalyst poisoning risks associated with palladium-catalyzed hydrogenation in the presence of the quinoline nitrogen.
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Protocol:
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Dissolve 6-(oxiran-2-yl)quinoline (1.0 equiv) in a 4:1 mixture of Ethanol/Water.
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Add Sodium Azide ( NaN3 , 2.0 equiv) and Ammonium Chloride ( NH4Cl , 2.0 equiv). The mildly acidic NH4Cl acts as a proton donor to activate the epoxide oxygen.
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Reflux the mixture at 80°C for 6 hours. Cool, extract with Dichloromethane (DCM), and concentrate to isolate the intermediate azido-alcohol.
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Dissolve the crude azido-alcohol in Tetrahydrofuran (THF). Add PPh3 (1.5 equiv) and stir at room temperature for 2 hours until nitrogen evolution ceases.
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Add Water (10 equiv) and heat to 50°C for 4 hours to hydrolyze the aza-ylide intermediate.
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Concentrate and purify via acid-base extraction to yield pure 2-amino-1-(quinolin-6-yl)ethanol.
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Step 3: Oxazolidinone Ring Cyclization
Objective: Cyclization of 2-amino-1-(quinolin-6-yl)ethanol to 5-(Quinolin-6-yl)oxazolidin-2-one[1][9].
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Mechanistic Rationale: While phosgene or triphosgene are traditional C1 carbonylating agents, they pose severe toxicity and handling risks. N,N'-Carbonyldiimidazole (CDI) is utilized here as a bench-stable, safe, and highly efficient equivalent[1][9]. CDI selectively acylates the more nucleophilic primary amine first, forming an intermediate imidazole-1-carboxamide. The adjacent secondary hydroxyl group then undergoes intramolecular nucleophilic attack, displacing the second imidazole ring to form the thermodynamically stable 5-membered oxazolidinone ring.
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Protocol:
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Dissolve 2-amino-1-(quinolin-6-yl)ethanol (1.0 equiv) in anhydrous THF under a nitrogen atmosphere.
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Add N,N'-Carbonyldiimidazole (CDI, 1.2 equiv) in a single portion[9].
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Add Triethylamine ( Et3N , 1.5 equiv) to act as an acid scavenger and promote the final cyclization step.
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Heat the mixture to 60°C and stir for 8 hours until TLC indicates complete consumption of the starting material.
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Cool the reaction to room temperature, quench with water, and extract with DCM.
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Wash the organic layer with 1M HCl (to remove imidazole byproducts), dry over Na2SO4 , and recrystallize from Ethanol to yield 5-(Quinolin-6-yl)oxazolidin-2-one.
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Caption: Logical decision matrix for selecting the optimal C1 carbonylating agent during cyclization.
Quantitative Reaction Metrics
The following table summarizes the expected quantitative parameters for the optimized three-step synthesis, providing benchmarks for process scale-up.
| Synthesis Step | Key Reagents | Temp (°C) | Time (h) | Expected Yield (%) | Primary Purification Method |
| 1. Epoxidation | Quinoline-6-carbaldehyde, Me3S(O)I , Kt-BuO , DMSO | 25 | 12 | 78 - 85% | Silica Gel Chromatography (Hex/EtOAc) |
| 2a. Azidolysis | 6-(oxiran-2-yl)quinoline, NaN3 , NH4Cl , EtOH/ H2O | 80 | 6 | >90% (Crude) | Aqueous Workup (DCM extraction) |
| 2b. Reduction | Azido-alcohol, PPh3 , H2O , THF | 25 → 50 | 6 | 82 - 88% | Acid-Base Extraction (pH adjustment) |
| 3. Cyclization | 2-amino-1-(quinolin-6-yl)ethanol, CDI, Et3N , THF | 60 | 8 | 85 - 92% | Recrystallization (Ethanol) |
| Overall Process | - | - | - | ~55 - 68% | - |
Conclusion
The synthesis of 5-(Quinolin-6-yl)oxazolidin-2-one is a highly strategic endeavor in the pursuit of next-generation antibacterial agents. By employing a thermodynamically controlled Corey-Chaykovsky epoxidation, a regioselective azidolysis/Staudinger reduction sequence, and a safe CDI-mediated cyclization, researchers can reliably access this critical pharmacophore. This robust chemical pathway ensures high structural fidelity, enabling downstream derivatization into potent oxazolidinone-quinolone hybrids capable of overcoming contemporary bacterial resistance mechanisms.
References
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MDPI. Synthesis, Antibacterial Activities, Mode of Action and Acute Toxicity Studies of New Oxazolidinone-Fluoroquinolone Hybrids. Retrieved from [Link]
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National Institutes of Health (NIH). Structure-activity relationship in the oxazolidinone-quinolone hybrid series: influence of the central spacer on the antibacterial activity and the mode of action. Retrieved from [Link]
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National Institutes of Health (NIH). Design, synthesis and biological evaluation of oxazolidinone-quinolone hybrids. Retrieved from[Link]
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Chemsrc. 6-(Oxiran-2-yl)quinoline | CAS#:94829-53-5. Retrieved from[Link]
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DOI.org (ChemRxiv). Alkyl Cyclopropyl Ketones in Catalytic Formal[3+2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. Retrieved from[Link]
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